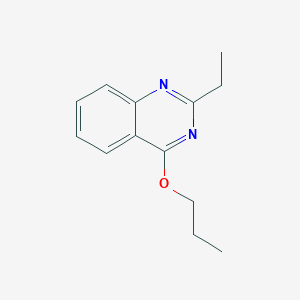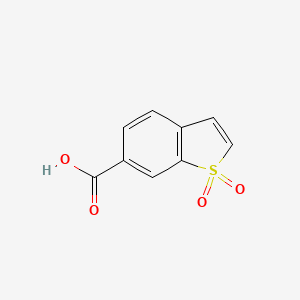
4-Amino-3-methylthiochroman 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-methylthiochroman 1,1-dioxide is a sulfur-containing heterocyclic compound. It is part of the thiochroman family, which is known for its diverse biological activities. The compound’s structure includes a thiochroman ring system with an amino group at the 4-position and a methyl group at the 3-position, along with a sulfone group at the 1,1-dioxide position. This unique structure contributes to its various chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methylthiochroman 1,1-dioxide typically involves the following steps:
Formation of the Thiochroman Ring: The thiochroman ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of a thiol with a suitable aldehyde or ketone under acidic or basic conditions can form the thiochroman ring.
Introduction of the Amino Group: The amino group at the 4-position can be introduced through nucleophilic substitution reactions. This can be achieved by reacting the thiochroman derivative with an amine under suitable conditions.
Oxidation to Form the Sulfone Group: The final step involves the oxidation of the sulfur atom to form the sulfone group. This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-methylthiochroman 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the thiochroman ring.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-methylthiochroman 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential anticancer and antimicrobial properties are being explored in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Amino-3-methylthiochroman 1,1-dioxide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfone group can participate in redox reactions. These interactions can affect enzyme activity and cellular processes, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-8-methylthiochroman 1,1-dioxide: Similar structure but with a methyl group at the 8-position.
Thiochroman-4-one: Lacks the amino and sulfone groups but shares the thiochroman ring system.
Thiochroman-4-one 1,1-dioxide: Similar to 4-Amino-3-methylthiochroman 1,1-dioxide but without the amino group.
Uniqueness
This compound is unique due to the presence of both the amino and sulfone groups, which contribute to its diverse chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H13NO2S |
|---|---|
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
3-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |
InChI |
InChI=1S/C10H13NO2S/c1-7-6-14(12,13)9-5-3-2-4-8(9)10(7)11/h2-5,7,10H,6,11H2,1H3 |
InChI-Schlüssel |
NKQDYSFBXSCBFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CS(=O)(=O)C2=CC=CC=C2C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3-Methylbutan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B11890941.png)



![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-](/img/structure/B11890968.png)

![3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11890975.png)
![7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11890977.png)

![1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride](/img/structure/B11891012.png)

